![molecular formula C19H22O B1360593 2',3'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-02-0](/img/structure/B1360593.png)
2',3'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
Overview
Description
2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O It is a derivative of propiophenone, characterized by the presence of dimethyl groups on both the phenyl and propiophenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yields .
Industrial Production Methods
Industrial production of 2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone
- 3-Ethyl-2,3-dimethylpentane
- 1-(2,3-Dimethylphenyl)-3-(2,4-dimethylphenyl)-1-propanone
Uniqueness
2’,3’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Biological Activity
2',3'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is a synthetic compound that belongs to the class of propiophenones, which are often studied for their biological activities, including potential applications in pharmaceuticals. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H22O
- Molecular Weight : 258.37 g/mol
- Structural Features :
- Two methyl groups at the 2' and 3' positions.
- A dimethylphenyl group at the 3-position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through various mechanisms:
- Enzyme Inhibition : The presence of functional groups allows the compound to bind to enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation : It may interact with receptors involved in signal transduction pathways, leading to alterations in cellular responses.
Anticancer Properties
Research indicates that derivatives of propiophenones exhibit significant anticancer activities. For instance, studies have shown that certain analogs can induce apoptosis in cancer cell lines by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microbial Strain | Activity |
---|---|
Staphylococcus aureus | Effective inhibition observed |
Escherichia coli | Moderate susceptibility noted |
Pseudomonas aeruginosa | Limited activity reported |
Case Studies
-
Case Study on Anticancer Activity :
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations. -
Case Study on Antimicrobial Efficacy :
Another research effort focused on the antimicrobial potential of the compound against various pathogens. The study utilized disk diffusion methods and found that the compound exhibited a zone of inhibition against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-8-9-17(15(3)12-13)10-11-19(20)18-7-5-6-14(2)16(18)4/h5-9,12H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEVCTWICVJZSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC(=C2C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644684 | |
Record name | 1-(2,3-Dimethylphenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-02-0 | |
Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-(2,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898794-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dimethylphenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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